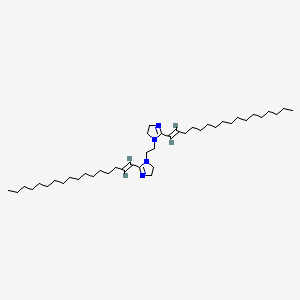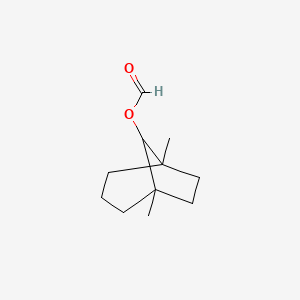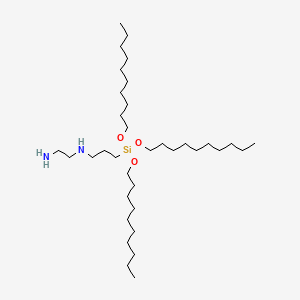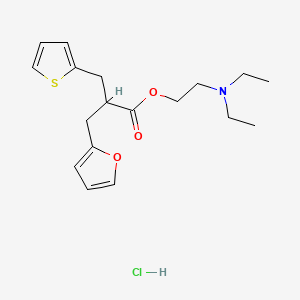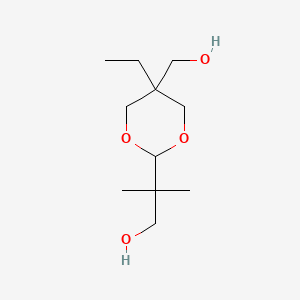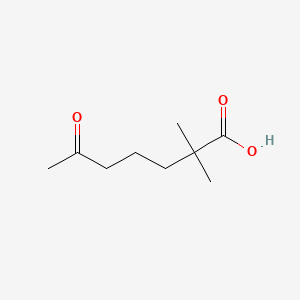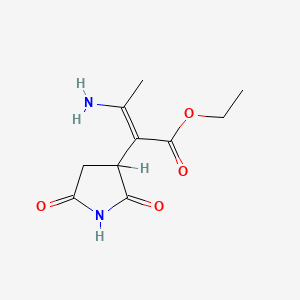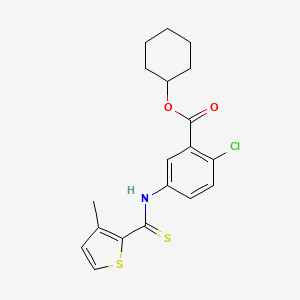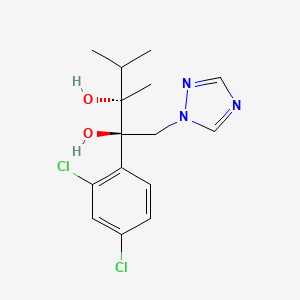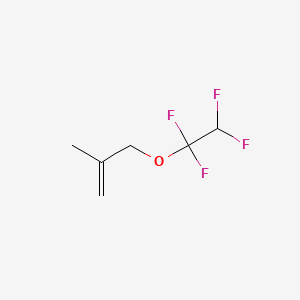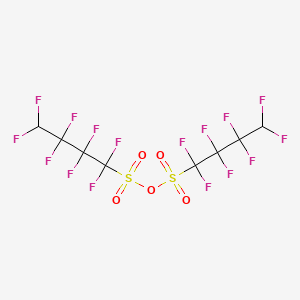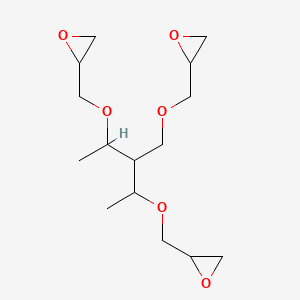
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a chemical compound known for its antiviral properties. It is particularly noted for its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which makes it a valuable agent in the treatment of viral infections, especially HIV-1 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole involves several steps. One of the primary methods includes the reaction of 3,5-dichlorothiophenol with an appropriate imidazole derivative under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like dimethylformamide (DMF). The intermediate product is then subjected to further reactions to introduce the carbamoyloxymethyl group .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often crystallized from diethyl ether as a hemihydrate .
化学反应分析
Types of Reactions
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
科学研究应用
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a model compound in studying the mechanisms of NNRTIs.
Biology: Investigated for its effects on viral replication and enzyme inhibition.
Medicine: Explored as a potential therapeutic agent for HIV-1 treatment.
Industry: Utilized in the development of antiviral drugs and related formulations.
作用机制
The compound exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1. It binds to a specific site on the enzyme, causing a conformational change that prevents the enzyme from synthesizing viral DNA. This inhibition disrupts the viral replication cycle, thereby reducing the viral load in the host .
相似化合物的比较
Similar Compounds
- Nevirapine
- Efavirenz
- Delavirdine
Uniqueness
Compared to other NNRTIs, 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole has a unique structure that allows for stronger binding affinity and better resistance profiles. Its dichlorophenylthio group contributes to its enhanced antiviral activity and specificity .
属性
CAS 编号 |
178979-31-2 |
|---|---|
分子式 |
C15H17Cl2N3O2S |
分子量 |
374.3 g/mol |
IUPAC 名称 |
[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C15H17Cl2N3O2S/c1-8(2)13-14(20(3)12(19-13)7-22-15(18)21)23-11-5-9(16)4-10(17)6-11/h4-6,8H,7H2,1-3H3,(H2,18,21) |
InChI 键 |
FWSITQNMHYTXQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)C)SC2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


